2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYALKGBHGBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide generally follows a two-step process:
Step 1: Formation of Piperidin-1-ylpropan-2-one Intermediate
This intermediate is synthesized by reacting piperidine with propanoyl chloride under basic conditions. The base neutralizes the hydrogen chloride generated, facilitating the formation of the ketone-substituted piperidine.Step 2: Chloroacetylation of the Intermediate
The piperidin-1-ylpropan-2-one is then reacted with chloroacetyl chloride to introduce the chloroacetamide group, yielding the target compound.
This sequence effectively installs the chloroacetamide functionality on the ketone-bearing piperidine scaffold, giving this compound.
Reaction Conditions and Reagents
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Formation of Piperidin-1-ylpropan-2-one | Piperidine, Propanoyl chloride, Base (e.g., triethylamine or similar), Solvent (e.g., dichloromethane or ethanol), Temperature control (0–25 °C) | Base neutralizes HCl; temperature control prevents side reactions |
| Chloroacetylation | Chloroacetyl chloride, Base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane), Temperature (0–25 °C) | Slow addition of chloroacetyl chloride recommended to control exotherm |
The use of aprotic solvents such as dichloromethane or ethanol is common to dissolve reactants and control reaction rates. Temperature control is critical to optimize yield and minimize by-products.
Industrial Scale Considerations
In industrial synthesis, the process is optimized for:
- High Yield and Purity: Reaction parameters such as reagent stoichiometry, temperature, and reaction time are finely tuned.
- Safety: Use of continuous flow reactors to handle reactive acyl chlorides safely.
- Efficiency: Automation and in-line monitoring to ensure consistent product quality.
Continuous flow reactors enable better heat management and scalability, reducing reaction times and improving reproducibility.
Related Reaction Types and Transformations
The compound's functional groups allow for various chemical transformations:
| Reaction Type | Typical Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amines, alcohols |
| Nucleophilic Substitution | Amines, Alcohols | Amides, esters, ethers |
These transformations can be used to modify the compound further or to synthesize derivatives for biological evaluation.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Same, with solvent recycling |
| Base | Triethylamine, Pyridine | Same, with automated dosing |
| Temperature | 0–25 °C | Precise control via flow reactors |
| Reaction Time | Several hours | Minutes to hours with continuous flow |
| Purification | Silica gel chromatography | Crystallization, distillation |
| Yield | Moderate to high (~50–70%) | Optimized for >80% |
Literature and Patent Data
Currently, there is a lack of direct literature and patent data specifically detailing novel preparation methods for this compound, as indicated by the absence of such data in major chemical databases. However, the synthetic approach is consistent with well-established acylation and substitution chemistry involving piperidine and chloroacetyl derivatives.
Summary of Key Research Findings
- The compound is synthesized via acylation of piperidine derivatives followed by chloroacetylation.
- Reaction conditions involve careful temperature and reagent control to maximize yield.
- Industrial synthesis favors continuous flow methods for safety and efficiency.
- The compound’s functional groups allow further chemical modifications.
- No direct patents or extensive literature reports are currently available, indicating potential for novel methodological development.
Scientific Research Applications
Anti-inflammatory Agents
Research has indicated that compounds similar to 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide may serve as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a key role in inflammatory processes. A study highlighted various derivatives exhibiting potent COX-II inhibitory activity, suggesting that modifications of the piperidine structure can enhance anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
The compound has been explored for its potential anticancer properties. It has been shown to destabilize thymidylate synthase homodimers, which are critical in DNA synthesis and repair in cancer cells. This destabilization accelerates proteasomal degradation of the enzyme, leading to reduced proliferation of cancer cells .
Neuropharmacology
Given the piperidine moiety's presence, compounds like this compound are being investigated for their neuropharmacological effects. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Antimicrobial Activity
Recent studies have shown that related compounds exhibit notable antibacterial activity against various strains of bacteria. The incorporation of specific functional groups has been linked to enhanced antimicrobial efficacy, indicating that this compound could be a candidate for developing new antibacterial agents .
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a building block in polymer chemistry. Its reactivity can be exploited to create novel polymeric materials with specific properties, such as improved thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide exerts its effects depends on its molecular targets and pathways. For instance, if used in pharmaceuticals, it may interact with enzymes or receptors, inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Chloroacetamide derivatives share a common backbone (2-chloroacetamide) but differ in substituents, leading to distinct physicochemical properties and applications. Below is a detailed comparison:
Structural Analogues with Piperidine Moieties
Key Observations :
- Piperidine vs. Piperazine : Piperidine (6-membered ring with one nitrogen) offers conformational rigidity, while piperazine (two nitrogen atoms) increases hydrogen-bonding capacity, influencing solubility and receptor interactions .
Agricultural Chloroacetamide Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : Agricultural analogs prioritize aromatic substituents (e.g., 2,6-dimethylphenyl) for soil persistence and target specificity, whereas the target compound’s aliphatic piperidine group suggests applications in systemic pharmacology .
Key Insights :
- The target compound’s lower LogP compared to metazachlor suggests better aqueous solubility, advantageous for drug delivery .
- Biological Targets : Piperidine-containing analogs often interact with enzymes or receptors (e.g., dopamine D4R), while agricultural derivatives inhibit plant-specific pathways .
Biological Activity
Overview
2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring and a chloroacetamide group, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 232.71 g/mol |
| CAS Number | 1218022-97-9 |
| InChI Key | WPVYALKGBHGBDJ-QMMMGPOBSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with piperidine under basic conditions. The process often employs solvents like dichloromethane or ethanol, and may require temperature control to optimize yield and purity. In industrial settings, continuous flow reactors are used to ensure consistent quality and high throughput.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and chloroacetamide group facilitate binding to active sites, potentially acting as inhibitors or activators depending on the target. This interaction can modulate various biochemical pathways, making it a candidate for further pharmacological studies .
Medicinal Chemistry Applications
Research indicates that this compound may serve as an intermediate in synthesizing pharmaceutical compounds with therapeutic effects. Its structural components are similar to those found in other biologically active piperidine derivatives, which have shown efficacy against various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Cancer Therapy : Compounds with a piperidine moiety have been investigated for their anticancer properties. For instance, derivatives have demonstrated cytotoxicity in tumor cell lines, suggesting that modifications on the piperidine structure can enhance biological activity .
- Alzheimer's Disease : Research has shown that piperidine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in Alzheimer's disease pathology. The introduction of specific functional groups has been linked to improved brain exposure and dual inhibition capabilities .
- Antiviral Activity : Some studies have indicated that piperidine derivatives may exhibit antiviral properties by interacting with viral proteins. For example, a compound similar to this compound showed promising binding affinity against SARS-CoV2 main protease, suggesting potential as an antiviral agent .
Toxicity and Safety Profile
The compound has been classified with warnings indicating potential harm if swallowed (H302) and skin irritation (H315). This underscores the importance of handling it with care in laboratory settings .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology :
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with a piperidine-containing precursor (e.g., 1-oxo-1-(piperidin-1-yl)propan-2-amine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) .- Key factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the chloroacetamide group.
- Solvent choice : Dichloromethane or THF improves solubility of intermediates, while DMF may accelerate side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are critical for structural validation?
- Methodology :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to determine enantiomeric excess .
- X-ray crystallography : Resolves absolute configuration (e.g., reports dihedral angles between aromatic and amide planes to confirm steric constraints) .
- NMR : - and -NMR verify connectivity (e.g., characteristic shifts: δ 4.2 ppm for CHCl, δ 170 ppm for carbonyl carbons) .
Q. What are the primary challenges in achieving high enantiomeric purity, and how are they addressed during synthesis?
- Challenges : Racemization at the α-carbon of the acetamide group under basic or high-temperature conditions.
- Solutions :
- Use of chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric intermediates for selective crystallization .
- Kinetic resolution via asymmetric catalysis (e.g., organocatalysts for acyl transfer reactions) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding the reactivity and biological interactions of this compound?
- Methodology :
- DFT calculations : Optimize geometry and predict reaction pathways (e.g., activation energy for nucleophilic substitution at the chloroacetamide group) .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes like proteases or kinases) to rationalize observed bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., binding free energy calculations via MM-PBSA) .
Q. What contradictions exist in reported biological activities of this compound, and how can experimental design resolve them?
- Contradictions :
- Inconsistent IC values in enzyme inhibition assays (e.g., proteases vs. kinases), possibly due to assay conditions (pH, co-solvents) or impurity profiles.
- Resolution strategies :
- Standardize assays: Use identical buffer systems (e.g., Tris-HCl pH 7.4) and validate compound purity via LC-MS.
- Counter-screen against off-target proteins to confirm specificity .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodology :
- pH stability studies : Assess degradation kinetics in buffers (pH 1–9) via HPLC. Chloroacetamide hydrolysis is minimized at pH 4–6.
- Prodrug design : Replace the chloro group with a hydrolyzable ester or carbamate to enhance bioavailability .
- Encapsulation : Use liposomes or cyclodextrins to protect against enzymatic degradation .
Q. What mechanistic insights explain its role as a covalent inhibitor in enzyme studies?
- Mechanism :
- The chloroacetamide group acts as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.
- Kinetic studies : Measure time-dependent inactivation (k/K) to confirm irreversible binding .
- Mass spectrometry : Identify adduct formation (e.g., +87 Da shift from chloroacetamide conjugation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
